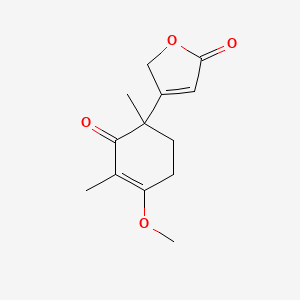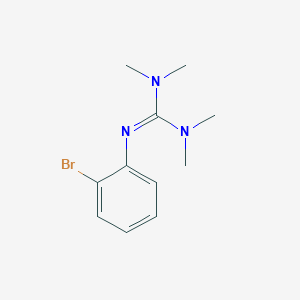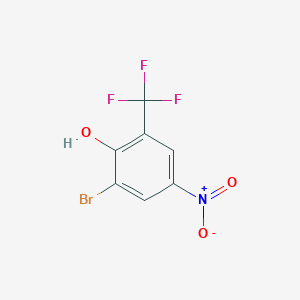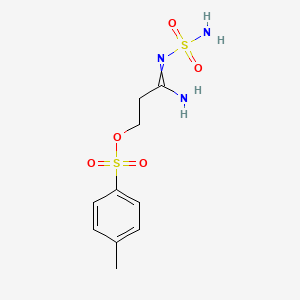![molecular formula C26H27FO B14328659 4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene CAS No. 97479-14-6](/img/structure/B14328659.png)
4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene is an organic compound with a complex structure that includes multiple aromatic rings and various functional groups
Métodos De Preparación
The synthesis of 4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol. Industrial production methods may involve scaling up these reactions and optimizing conditions to increase yield and purity.
Análisis De Reacciones Químicas
4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce ketones or aldehydes to alcohols.
Aplicaciones Científicas De Investigación
4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a neuromodulator and its effects on neurological health.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in modulating biological pathways.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene can be compared with similar compounds such as:
4-Ethylphenol: This compound shares a similar ethylphenyl group and is known for its role as a microbial metabolite.
Phenethylamine: Another related compound that acts as a central nervous system stimulant. The uniqueness of this compound lies in its specific structure, which allows for diverse applications and interactions in various fields.
Propiedades
Número CAS |
97479-14-6 |
|---|---|
Fórmula molecular |
C26H27FO |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
4-[4-(4-ethylphenyl)-4-methylpent-2-enyl]-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C26H27FO/c1-4-20-12-15-22(16-13-20)26(2,3)18-8-9-21-14-17-24(27)25(19-21)28-23-10-6-5-7-11-23/h5-8,10-19H,4,9H2,1-3H3 |
Clave InChI |
IPVCOWPDMCONFB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(C)(C)C=CCC2=CC(=C(C=C2)F)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)

![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)



![2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine](/img/structure/B14328613.png)


![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)

![1-Methylidenespiro[3.5]non-6-ene](/img/structure/B14328637.png)

![2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14328650.png)
